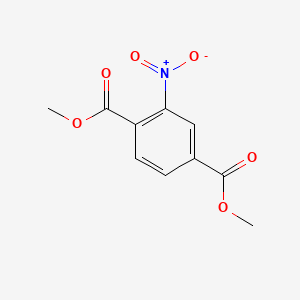

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

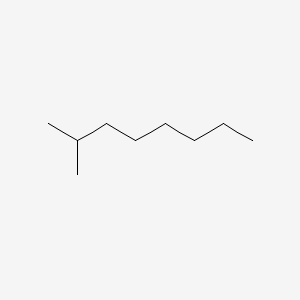

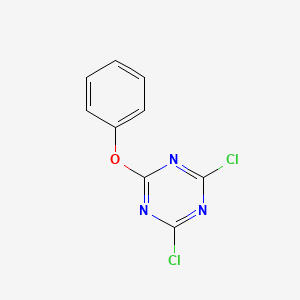

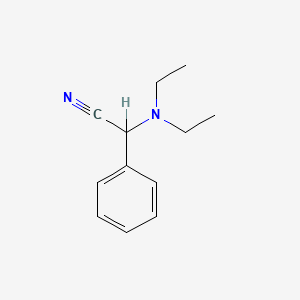

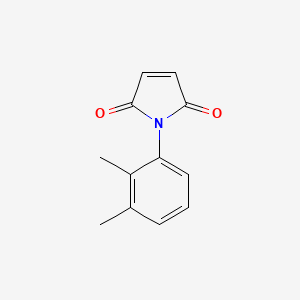

The compound "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a nitrogen-containing heterocycle with a dione substitution. This class of compounds is known for its diverse range of biological activities and applications in material science. The 2,3-dimethylphenyl group attached to the pyrrole ring may influence the compound's electronic properties and reactivity.

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using various methods. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) were synthesized and tested as corrosion inhibitors . Another derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods highlight the versatility in synthesizing substituted pyrrole diones, which could be applicable to the synthesis of "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione".

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography . The presence of substituents on the pyrrole ring, such as the 2,3-dimethylphenyl group, can influence the overall geometry and electronic distribution of the molecule, which can be studied using these techniques.

Chemical Reactions Analysis

Pyrrole dione derivatives exhibit a range of chemical reactivities. For example, they can undergo reactions with diazonium salts to form hydrazones , or react with DMF acetal to give aminomethylene derivatives . The active methylene unit in these compounds is highly reactive, allowing for various chemical transformations . The reactivity of "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione" would likely follow similar patterns, with the potential for nucleophilic addition reactions at the carbonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole dione derivatives are influenced by their molecular structure. For instance, the corrosion inhibition properties of PPD and MPPD were attributed to their adsorption on the steel surface, which was analyzed using thermodynamic data and XPS analysis . Theoretical studies using DFT can predict spectral and geometrical data, providing insights into the electronic properties of these compounds . The presence of substituents like the 2,3-dimethylphenyl group can affect properties such as solubility, melting point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. Their inhibition efficiency increases with concentration, and their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).

Anti-Inflammatory and Antimicrobial Activities

New derivatives of 1H-pyrrole-2,5-dione, particularly 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, have been synthesized and show significant anti-inflammatory properties. These compounds inhibit the proliferation of human peripheral blood mononuclear cells and the production of pro-inflammatory cytokines. Additionally, they display antibacterial activity against various bacterial strains (Paprocka et al., 2022).

Photoluminescent Polymers

The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit has been explored. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various optical and electrochemical applications (Zhang & Tieke, 2008).

Photochemistry of Derivatives

Studies on the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its N-substituted derivatives show that they engage in various photochemical reactions, including [2 + 2] photocycloaddition and photoreduction. The substituents significantly influence their photochemical behavior (Ihlefeld & Margaretha, 1992).

Spiro Heterocyclization

Reactions involving substituted 2,3-dihydro-1H-pyrrole2,3-diones with enols have led to the formation of complex spiro compounds, opening avenues for novel synthetic routes in heterocyclic chemistry (Racheva & Maslivets, 2007).

Wirkmechanismus

Target of Action

The primary target of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione, also known as Dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

Dexmedetomidine is a potent and highly selective agonist for α2-receptors, with an α2:α1 ratio of 1620:1 . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep . The unique aspect of this compound is that patients remain easily rousable and cooperative .

Biochemical Pathways

The activation of α2-adrenoceptors leads to a decrease in cyclic adenosine monophosphate (cAMP) production, which in turn reduces the release of neurotransmitters and induces sedation . This mechanism of action is different from sedative drugs such as propofol and the benzodiazepines, which act at the gamma-aminobutyric acid (GABA) receptors .

Pharmacokinetics

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics . An elimination half-life of 2.1–3.1 hours is reported in healthy volunteers .

Result of Action

The activation of α2-adrenoceptors by Dexmedetomidine results in sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, with minimal depression of respiratory function . Hemodynamic effects, which include transient hypertension, bradycardia, and hypotension, result from the drug’s peripheral vasoconstrictive and sympatholytic properties .

Action Environment

Environmental factors such as the patient’s body size, hepatic function, and plasma albumin levels can influence the action, efficacy, and stability of Dexmedetomidine . Furthermore, the compound’s action can be influenced by the patient’s cardiac output . Therefore, these factors should be considered when administering the compound.

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXGJVAWDLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953552 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

31581-09-6 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-2,3-xylyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-XYLYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.